Dabuzalgron

Receptor pharmacology α1-adrenoceptor Selectivity

Dabuzalgron is the definitive pharmacological tool for α1A-adrenoceptor research. Unlike non-selective α1-agonists (phenylephrine, midodrine), its partial agonism at α1A/α1L avoids α1B/α1D-driven hypertension, hypertrophy, and vasoconstriction. Validated in doxorubicin cardiotoxicity models to preserve mitochondrial function, restore ATP, and reduce fibrosis without hemodynamic interference. Also clinically anchored for stress urinary incontinence target engagement. Choose Dabuzalgron when subtype specificity is non-negotiable and generic substitution is scientifically invalid for your α1A-mediated signaling studies.

Molecular Formula C12H16ClN3O3S
Molecular Weight 317.79 g/mol
CAS No. 219311-44-1
Cat. No. B1669745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabuzalgron
CAS219311-44-1
Synonymsdabuzalgron
dabuzalgron hydrochloride
Ro 115-1240
Ro-115-1240
Ro115-1240
Molecular FormulaC12H16ClN3O3S
Molecular Weight317.79 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
InChIInChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15)
InChIKeyFOYWMEJSRSBQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dabuzalgron 219311-44-1 Procurement Guide: Properties, Mechanism & Key Distinctions


Dabuzalgron (Ro 115-1240; CAS 219311-44-1) is an orally active and selective α1A/α1L-adrenoceptor partial agonist, initially developed for stress urinary incontinence [1]. As a small molecule member of the sulfonamide class, its primary mechanism is the targeted activation of the α1A-adrenergic receptor subtype, which is a G protein-coupled receptor (GPCR) [2].

Substitution Risks: Why Dabuzalgron's α1A/α1L Selectivity Differentiates It from Generic α1-Agonists


Procurement of a non-selective α1-adrenergic agonist (e.g., phenylephrine, midodrine) cannot substitute for dabuzalgron in research or therapeutic contexts due to distinct receptor subtype pharmacology. Generic α1-agonists activate multiple α1 subtypes (α1A, α1B, α1D), leading to off-target cardiovascular effects such as vasoconstriction, hypertension, and cardiac hypertrophy mediated by α1B and α1D receptors [1]. In contrast, dabuzalgron's selectivity for the α1A and α1L subtypes [2], combined with its partial agonist activity [3], allows for functional tissue-specific responses without triggering the hemodynamic and hypertrophic liabilities of non-selective agonists. This makes generic substitution scientifically invalid for studies requiring α1A-specific modulation.

Quantitative Evidence: Dabuzalgron vs. α1-Agonist Comparators in Key Differentiation Metrics


Receptor Binding Selectivity: Dabuzalgron vs. Phenylephrine

Dabuzalgron exhibits functional selectivity for the α1A/α1L-adrenoceptor, contrasting with the non-selective profile of phenylephrine, a widely used α1-agonist. This selectivity is demonstrated by dabuzalgron's ability to produce partial contractions in isolated rat prostate and tail artery tissues (α1A-mediated), but not in other lower urinary tract tissues or the human mesenteric artery, a classic α1D-mediated response [1]. Phenylephrine, by comparison, acts as a high-efficacy agonist across all α1-adrenoceptor subtypes, including α1B and α1D, which are responsible for vasoconstriction [2].

Receptor pharmacology α1-adrenoceptor Selectivity

Hemodynamic Safety Profile: Dabuzalgron vs. Phenylephrine

Dabuzalgron's in vivo selectivity translates to a favorable hemodynamic profile, distinct from the pressor effects of non-selective α1-agonists. In a randomized crossover clinical trial (n=63 women with SUI), dabuzalgron (1.5 mg twice daily) demonstrated no clinically significant effect on blood pressure or heart rate [1]. This aligns with preclinical findings where selective α1A-AR activation with dabuzalgron did not affect heart rate, blood pressure, or heart size in wild-type mice [2]. In contrast, non-selective α1-agonists like phenylephrine are known to increase blood pressure at therapeutic doses due to vascular α1B/α1D activation [2].

Cardiovascular safety Hemodynamics α1A-agonist

Mitochondrial Protection and ATP Preservation: Dabuzalgron vs. Vehicle

Dabuzalgron demonstrates a unique ability to preserve mitochondrial function and ATP content in the context of doxorubicin (DOX)-induced cardiotoxicity, a property not established for non-selective α1-agonists. In a preclinical mouse model of DOX cardiotoxicity, dabuzalgron treatment restored myocardial ATP content. DOX treatment decreased ATP content by 23 ± 7% compared to untreated hearts, and co-administration of dabuzalgron fully restored ATP to baseline levels [1]. Mechanistically, dabuzalgron increased the abundance of PGC1α and normalized the expression of electron transport chain subunits (complex I, ATP synthase, cytochrome c oxidase) that were suppressed by DOX [1].

Cardioprotection Mitochondrial function Doxorubicin

Clinical Efficacy in Stress Urinary Incontinence: Dabuzalgron vs. Placebo

Dabuzalgron has demonstrated statistically significant efficacy in reducing stress urinary incontinence (SUI) episodes in a randomized, placebo-controlled, crossover Phase II clinical trial. Patients receiving dabuzalgron (1.5 mg BID) experienced a mean of 6.0 weekly SUI episodes, compared to 8.4 episodes while on placebo [1]. This represents a 28% relative improvement in symptoms (P = 0.0079) [1]. This clinical evidence provides a quantifiable benchmark for the compound's functional efficacy in a human therapeutic context, which is absent for many other research-grade α1-agonists.

Stress urinary incontinence Clinical trial Efficacy

Dabuzalgron (219311-44-1): Core Application Scenarios Based on Quantitative Evidence


Cardioprotection & Mitochondrial Biology Research

Use dabuzalgron as a selective pharmacological tool to activate α1A-adrenergic receptors in models of cardiac injury (e.g., doxorubicin cardiotoxicity, ischemia-reperfusion). Evidence shows it preserves mitochondrial function, restores ATP levels, and mitigates fibrosis without inducing cardiac hypertrophy or affecting blood pressure [1]. This makes it ideal for dissecting α1A-specific protective signaling from the confounding hypertrophic and pressor effects of non-selective agonists [1].

Lower Urinary Tract & Urodynamics Research

Employ dabuzalgron in in vitro and in vivo models of lower urinary tract function and stress urinary incontinence. Its selectivity for α1A/α1L-adrenoceptors allows for the study of urethral smooth muscle contraction with minimal cardiovascular interference [2]. The clinical efficacy data in reducing SUI episodes provides a translational anchor for preclinical research [3].

GPCR Signaling and Pharmacology Studies

Leverage dabuzalgron as a reference compound for studies on α1A-adrenoceptor pharmacology, partial agonism, and biased signaling. Its well-characterized partial agonist profile at α1A/α1L receptors, contrasted with its lack of activity at α1B/α1D in functional assays, makes it a valuable comparator for probing subtype-specific signaling cascades and structure-activity relationships [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabuzalgron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.